molecular formula C18H17NO2 B3116980 (3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one CAS No. 2205384-42-3

(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one

Cat. No.: B3116980
CAS No.: 2205384-42-3
M. Wt: 279.3 g/mol
InChI Key: DKQMLBIEOBOMDP-WMZOPIPTSA-N
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Description

(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a complex organic compound characterized by its unique tetrahydropyrrolo[2,1-b]oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one typically involves a multi-step process. The initial step often includes the formation of the tetrahydropyrrolo[2,1-b]oxazole ring through a cyclization reaction. This is followed by the introduction of phenyl groups at specific positions on the ring. The reaction conditions usually require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Indole-based compounds: Known for their biological activity and structural similarity.

Uniqueness

(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is unique due to its tetrahydropyrrolo[2,1-b]oxazole ring structure, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-17-11-12-18(15-9-5-2-6-10-15)19(17)16(13-21-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQMLBIEOBOMDP-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(N(C1=O)[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 2
(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 3
(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 4
(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 5
(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 6
(3R,7AS)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one

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